![molecular formula C13H15F3N6O2 B2792454 6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034539-08-5](/img/structure/B2792454.png)

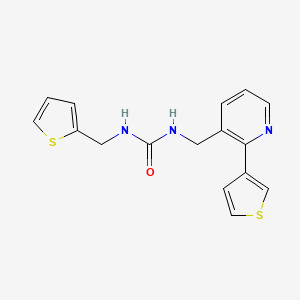

6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a potent, orally active DPP-IV inhibitor (IC {sub 50} = 18 nM) with excellent selectivity over other proline-selective peptidases . It has been evaluated as an inhibitor of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes .

Synthesis Analysis

The compound can be synthesized via aromatic nucleophilic substitution . The reaction proceeds smoothly via thia-Michael addition in ethanol and in high yields .Molecular Structure Analysis

The compound is a heterocyclic compound with a five-membered aromatic azole chain. Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions. For example, it can be reduced to form an alcohol by suitable enzymes or its variants .Physical and Chemical Properties Analysis

The compound has a molecular weight of 407.31 . It is a white to beige powder that is soluble in DMSO .Mecanismo De Acción

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels .

Mode of Action

This compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby prolonging their action . This leads to increased insulin secretion and decreased glucagon release, resulting in better control of blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1, are released in response to food intake and stimulate insulin secretion from pancreatic beta cells . By inhibiting DPP-IV, the compound prolongs the action of incretins, leading to enhanced insulin secretion and reduced glucagon release . This helps to regulate blood glucose levels, making the compound potentially useful in the treatment of type 2 diabetes .

Pharmacokinetics

The compound has been found to have good oral bioavailability in preclinical species . This suggests that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body . .

Result of Action

The inhibition of DPP-IV by this compound leads to improved glucose tolerance . In animal models, it has been shown to significantly reduce blood glucose levels following a dextrose challenge . This suggests that it could have a beneficial effect in managing blood glucose levels in individuals with type 2 diabetes .

Direcciones Futuras

Propiedades

IUPAC Name |

6-oxo-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N6O2/c14-13(15,16)7-1-3-9-19-20-10(22(9)6-7)5-17-12(24)8-2-4-11(23)21-18-8/h7H,1-6H2,(H,17,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKDFIWJCHXKGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=NNC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2792373.png)

![5-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyrimidin-2-amine](/img/structure/B2792374.png)

![N-{[4-(methylsulfanyl)phenyl]methyl}-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2792376.png)

![Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2792379.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2792384.png)

![3'-(3,4-Difluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2792385.png)

![8-(4-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792390.png)

![2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole](/img/structure/B2792393.png)